Acetamide, N-(4-aminophenyl)-N-ethyl-
Description
Overview of the N-Substituted Anilide Scaffold in Organic and Medicinal Chemistry
The N-substituted anilide scaffold, a core component of Acetamide (B32628), N-(4-aminophenyl)-N-ethyl-, is of paramount importance in the realms of organic and medicinal chemistry. Anilides are amides derived from aniline (B41778). The presence of a substituent on the nitrogen atom of the amide group significantly influences the molecule's chemical and physical properties.
In organic synthesis, N-substituted anilides serve as versatile intermediates. The amide bond, while generally stable, can be subjected to various transformations, and the nature of the N-substituent can modulate its reactivity. These scaffolds are utilized in the construction of more complex molecular architectures and are pivotal in the synthesis of various heterocyclic compounds.
From a medicinal chemistry perspective, the N-substituted anilide motif is a privileged structure found in a wide array of biologically active compounds. This scaffold is present in drugs with diverse therapeutic applications, including as potassium channel activators and antibacterial agents. nih.govmdpi.com The ability of the anilide group to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets such as enzymes and receptors.
Significance of Acetamide, N-(4-aminophenyl)-N-ethyl- within the Context of Amine-Functionalized Compounds
Amines are fundamental building blocks in organic chemistry and are integral to a vast number of pharmaceuticals and biologically active compounds. researchgate.net The presence of a nitrogen atom with a lone pair of electrons imparts basicity and nucleophilicity to these molecules, enabling them to participate in a wide range of chemical reactions and biological interactions. researchgate.net Aromatic amines, in particular, are precursors to many dyes, agrochemicals, and pharmaceuticals.
Acetamide, N-(4-aminophenyl)-N-ethyl- is an amine-functionalized compound that combines the features of an N-substituted anilide with a primary aromatic amine. The primary amino group (-NH2) on the phenyl ring is a key functional group that can be readily modified, making this compound a potentially valuable intermediate in the synthesis of more complex molecules. For instance, it can undergo diazotization followed by various coupling reactions to introduce a wide range of functionalities.
Due to the limited availability of specific experimental data for Acetamide, N-(4-aminophenyl)-N-ethyl-, the physicochemical properties of a closely related compound, N-Ethyl-N-phenylacetamide (CAS No. 529-65-7), are presented below for illustrative purposes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H13NO | nih.gov |
| Molecular Weight | 163.22 g/mol | nih.gov |
| CAS Number | 529-65-7 | nih.govsielc.com |
| LogP | 1.49 | sielc.com |
Note: The data presented in this table is for the related compound N-Ethyl-N-phenylacetamide due to the lack of available data for Acetamide, N-(4-aminophenyl)-N-ethyl-.
Current Research Landscape and Unexplored Avenues for the Compound
A thorough review of the current scientific literature indicates that Acetamide, N-(4-aminophenyl)-N-ethyl- is not a widely studied compound. There is a notable absence of research articles focusing specifically on its synthesis, characterization, or application. This suggests that its potential as a functional molecule remains largely untapped.
The lack of dedicated research on this compound presents a significant opportunity for investigation. Its structural similarity to p-phenylenediamine (B122844) derivatives, which are known for their antioxidant properties and industrial applications in rubber vulcanization, suggests that Acetamide, N-(4-aminophenyl)-N-ethyl- could exhibit interesting and useful characteristics. researchgate.netnih.gov Substituted p-phenylenediamines and their derivatives have been detected in the environment and in human samples, prompting further research into their biological effects. nih.govmdpi.com
Unexplored avenues for research on Acetamide, N-(4-aminophenyl)-N-ethyl- could include:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce the compound in high purity.
Physicochemical Characterization: Thoroughly characterizing its physical and chemical properties, including its solubility, stability, and spectral data.
Biological Activity Screening: Investigating its potential as a bioactive molecule, for example, as an antimicrobial, anticancer, or antioxidant agent. The broader class of N-substituted acetamide derivatives has shown promise in these areas. nih.govnih.gov
Polymer Chemistry: Exploring its use as a monomer or a cross-linking agent in the synthesis of novel polymers, leveraging the reactivity of the primary amino group.
Research Objectives and Scope for In-depth Academic Investigation
Given the current knowledge gap, a structured academic investigation of Acetamide, N-(4-aminophenyl)-N-ethyl- would be highly valuable. The primary research objectives could be defined as follows:
To develop a reliable synthetic protocol for Acetamide, N-(4-aminophenyl)-N-ethyl-: This would involve exploring different synthetic strategies, optimizing reaction conditions, and establishing a purification method to obtain the compound with high purity.
To fully characterize the chemical and physical properties of the synthesized compound: This would include comprehensive analysis using modern spectroscopic and analytical techniques such as NMR, IR, mass spectrometry, and X-ray crystallography.
To conduct a preliminary screening of its biological activities: This would involve a battery of in vitro assays to assess its potential as an antimicrobial, antifungal, or cytotoxic agent.
To investigate its potential as a building block in organic synthesis: This would explore its reactivity, particularly of the primary amino group, in various chemical transformations to synthesize novel derivatives and more complex molecular structures.
The scope of such an investigation would initially be confined to laboratory-scale synthesis and in vitro studies. The findings from this foundational research would then dictate the direction of future, more applied studies, potentially expanding into areas like medicinal chemistry, materials science, or industrial chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(8(2)13)10-6-4-9(11)5-7-10/h4-7H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISFBLVWISFAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062145 | |
| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-82-3 | |
| Record name | N-(4-Aminophenyl)-N-ethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Acetamide, N 4 Aminophenyl N Ethyl
Comprehensive Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For Acetamide (B32628), N-(4-aminophenyl)-N-ethyl-, the analysis reveals three primary disconnection points, leading to distinct synthetic strategies.
Strategy A: Amide Bond Disconnection: The most straightforward disconnection is at the amide C-N bond. This breaks the target molecule into N-ethyl-p-phenylenediamine and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This approach relies on the final step being a robust and high-yielding amidation reaction.
Strategy B: N-Ethyl Bond Disconnection: An alternative disconnection breaks the bond between the ethyl group and the amide nitrogen. This suggests a synthetic route starting with N-(4-aminophenyl)acetamide, which is then ethylated using an appropriate ethylating agent like ethyl bromide. This strategy hinges on the selective alkylation of the amide nitrogen.
Strategy C: Aryl-Amine Bond Disconnection (via Nitro Precursor): A highly practical and common approach involves disconnecting the bond to the aromatic ring, with the understanding that the amino group is typically introduced via the reduction of a nitro group. This leads to a key intermediate, N-ethyl-N-(4-nitrophenyl)acetamide. This intermediate can be synthesized by either a) ethylating 4-nitroacetanilide or b) acetylating N-ethyl-4-nitroaniline. The final step is the reduction of the nitro group to the primary amine. This strategy is often favored due to the high efficiency and chemoselectivity of nitro group reductions.
These distinct retrosynthetic pathways provide a flexible framework for the synthesis, allowing for the selection of the most suitable route based on precursor availability and reaction scalability.
Formation of the N-Ethyl-N-(4-aminophenyl)acetamide Core
The construction of the central N-acylated and N-alkylated aniline (B41778) structure can be achieved by carefully choosing the order of amidation and alkylation reactions.
Direct amidation involves the formation of the amide bond by reacting an amine with a carboxylic acid or its derivative. In the context of synthesizing Acetamide, N-(4-aminophenyl)-N-ethyl-, this typically involves the acetylation of a pre-formed N-ethyl-p-phenylenediamine. While direct reaction with acetic acid is possible, it often requires high temperatures and catalysts to remove the water byproduct. dur.ac.uk More commonly, activated carboxylic acid derivatives are used to achieve milder reaction conditions and higher yields.
The reaction of an amine with acyl halides or anhydrides is a highly efficient and widely used method for amide synthesis.
Table 1: Common Acetylating Agents for Direct Amidation
| Acetylating Agent | General Reaction Conditions | Byproduct |
|---|---|---|
| Acetic Anhydride | Room temperature or gentle heating, often with a base (e.g., pyridine (B92270), triethylamine) or in a suitable solvent. | Acetic acid |
| Acetyl Chloride | Typically performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base to neutralize the HCl byproduct. | Hydrochloric acid (HCl) |
Introducing the ethyl group onto the nitrogen atom can be accomplished through several methods. A common strategy is the N-alkylation of an acetanilide (B955) precursor, such as N-(4-nitrophenyl)acetamide, using an ethyl halide. This reaction proceeds via a nucleophilic substitution mechanism.
A significant challenge in the alkylation of amines is the potential for over-alkylation, where the secondary amine product reacts further to form a tertiary amine. youtube.com However, in the case of alkylating an amide (an acetanilide), the nucleophilicity of the nitrogen is reduced, which can help control the reaction.
Modern catalytic methods offer more atom-economical and environmentally benign alternatives to traditional alkylation. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents. nih.gov In this process, a catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water as the only byproduct. nih.gov
Table 2: Selected N-Alkylation Methodologies
| Method | Alkylating Agent | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Classical N-Alkylation | Ethyl halide (e.g., C₂H₅Br, C₂H₅I) | Base (e.g., K₂CO₃, NaH) | Well-established method; can lead to over-alkylation and salt waste. youtube.comyoutube.com |
| Borrowing Hydrogen | Ethanol (B145695) | Transition metal complexes (e.g., Ru, Ir) nih.gov | Atom-economical, produces water as the only byproduct, uses readily available alcohols. nih.gov |
Introduction of the 4-Aminophenyl Moiety
The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. beilstein-journals.org The most prevalent and reliable method for preparing anilines is the reduction of the corresponding nitroaryl compounds. beilstein-journals.orgresearchgate.net This approach is highly effective for the synthesis of Acetamide, N-(4-aminophenyl)-N-ethyl-, where an intermediate like N-ethyl-N-(4-nitrophenyl)acetamide is reduced in the final synthetic step.
Catalytic hydrogenation is one of the most common, efficient, and clean methods for reducing aromatic nitro compounds to their corresponding amines. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com The reaction is typically carried out under mild conditions and produces high yields of the desired aniline with water as the only byproduct. commonorganicchemistry.com
A wide variety of catalysts are effective for this transformation, with palladium, platinum, and nickel being the most frequently used. masterorganicchemistry.comwikipedia.org
Table 3: Common Catalysts for Hydrogenation of Aromatic Nitro Groups
| Catalyst | Typical Conditions | Advantages |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room temperature, Solvents like Ethanol, Methanol, Ethyl Acetate (B1210297). commonorganicchemistry.com | Highly active, cost-effective, excellent functional group tolerance. commonorganicchemistry.com |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room temperature, Acidic or neutral solvents. wikipedia.org | Very effective, can operate under acidic conditions. |
While catalytic hydrogenation is often the method of choice, several other reagents and conditions can effectively reduce aromatic nitro groups, offering alternatives when specific functional groups are present or when hydrogenation equipment is unavailable. commonorganicchemistry.com
Historically, the reduction of nitroarenes using metals in acidic media was a cornerstone of industrial aniline synthesis. masterorganicchemistry.com Reagents such as iron, zinc, or tin in the presence of hydrochloric or acetic acid are effective. masterorganicchemistry.comresearchgate.netresearchgate.net These reactions are robust but can require a stoichiometric amount of metal and involve acidic workup procedures. researchgate.net
Other chemical reductants provide milder conditions and different selectivity profiles. Tin(II) chloride (SnCl₂) is a common laboratory reagent for this purpose. researchgate.net More recently, metal-free reduction methods have been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which offers a mild and broadly applicable procedure. beilstein-journals.orgorganic-chemistry.org
Table 4: Comparison of Alternative Reduction Methods for Aromatic Nitro Groups
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Metal/Acid Reduction | Fe/HCl or Fe/CH₃COOH commonorganicchemistry.commasterorganicchemistry.comresearchgate.net | Refluxing aqueous or alcoholic solutions. | Classic, inexpensive method; often used industrially. masterorganicchemistry.com |
| Zn/HCl or Zn/CH₃COOH commonorganicchemistry.comresearchgate.net | Room temperature to moderate heating. | Effective and mild. researchgate.net | |
| Stoichiometric Reductants | Tin(II) Chloride (SnCl₂) commonorganicchemistry.comresearchgate.net | Reflux in ethanol or ethyl acetate. | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.comresearchgate.net |
| Sodium Dithionite (Na₂S₂O₄) researchgate.net | Aqueous alcohol medium at moderate temperatures. | Useful alternative when hydrogenation or acidic conditions are not compatible. commonorganicchemistry.comresearchgate.net | |
| Transfer Hydrogenation | Hydrazine (N₂H₄) + Pd/C researchgate.net | Reflux in alcohol. | Avoids the use of pressurized H₂ gas. |
| Ammonium (B1175870) Formate (HCOONH₄) + Pd/C researchgate.net | Reflux in methanol. | A common and effective hydrogen transfer agent. researchgate.net |
Chemo- and Regioselective Synthesis Approaches
The primary challenge in synthesizing Acetamide, N-(4-aminophenyl)-N-ethyl- lies in the selective functionalization of the two nitrogen atoms in the p-phenylenediamine (B122844) scaffold. Two principal retrosynthetic pathways are considered: the N-ethylation of 4-aminoacetanilide or the N-acetylation of N-ethyl-p-phenylenediamine.
N-Ethylation of 4-Aminoacetanilide:
This approach involves the introduction of an ethyl group onto the primary amino group of 4-aminoacetanilide. Achieving selectivity is crucial to prevent alkylation at the amide nitrogen. One promising method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes a ruthenium complex as a catalyst to facilitate the N-alkylation of aromatic amines with alcohols under mild conditions. nih.govrsc.org This method is advantageous due to its atom economy, producing water as the only byproduct. nih.gov Another approach involves the use of nitriles as alkylating agents under catalytic hydrogenation conditions, which has been shown to selectively yield secondary amines from aromatic primary amines. rsc.org The addition of ammonium acetate can enhance the reactivity for less reactive amines. rsc.org
Phase transfer catalysis offers another route for N-ethylation. The use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst can enable the N-ethylation of acetamides with less expensive alkyl bromides. phasetransfercatalysis.com The choice of a non-polar solvent and a suitable base, such as sodium t-butoxide, can be critical for the reaction's success. phasetransfercatalysis.com
Reductive Amination of 4-Aminoacetanilide:
A highly effective method for the selective formation of secondary amines is reductive amination. This one-pot reaction involves the in-situ formation of an imine from the reaction of an amine with a carbonyl compound, followed by its reduction. For the synthesis of Acetamide, N-(4-aminophenyl)-N-ethyl-, this would involve the reaction of 4-aminoacetanilide with acetaldehyde, followed by reduction. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its selectivity for reducing imines in the presence of aldehydes and ketones. commonorganicchemistry.comias.ac.in Other systems, such as sodium borohydride (B1222165) (NaBH4) in conjunction with a cation exchange resin or a Brønsted acidic ionic liquid, have also been shown to be effective for the reductive amination of aldehydes with anilines. researchgate.netscielo.org.mx
Selective N-Acetylation of N-ethyl-p-phenylenediamine:
The alternative pathway involves the selective acetylation of the primary amino group of N-ethyl-p-phenylenediamine. The challenge here is to avoid di-acetylation. Controlling the reaction conditions, such as temperature and the amount of acetylating agent, is paramount. Acetic anhydride is a common acetylating agent, and the reaction can be performed under catalyst- and solvent-free conditions, which is environmentally advantageous. orientjchem.orgmdpi.com In some cases, catalytic amounts of acetic acid can be used to promote the N-acylation of amines with esters as the acyl source. rsc.org Studies on the N-acetylation of p-phenylenediamine have shown that both mono- and di-acetylated products can be formed, highlighting the need for careful control of the reaction. commonorganicchemistry.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical to maximize the yield and purity of Acetamide, N-(4-aminophenyl)-N-ethyl-. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reactants.
Catalyst and Reagent Selection:
In the N-alkylation of aromatic amines, the choice of catalyst significantly impacts the reaction's efficiency and selectivity. Ruthenium-based catalysts have demonstrated high yields for the N-alkylation of aromatic primary amines with alcohols under mild conditions. nih.govrsc.org For reductive amination, the selection of the reducing agent is crucial. While sodium borohydride is a cost-effective option, its reactivity can sometimes lead to the reduction of the starting carbonyl compound. researchgate.net Sodium triacetoxyborohydride offers greater selectivity for the imine intermediate. commonorganicchemistry.comias.ac.in The use of a microflow reactor has been shown to enhance selectivity and reactivity in the direct N-alkylation of aromatic amines, minimizing over-alkylation. researchgate.net
Solvent and Temperature Effects:
The choice of solvent can influence the solubility of reactants and the reaction rate. For reductive aminations using sodium triacetoxyborohydride, solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane are commonly used. commonorganicchemistry.com For catalyst-free acetylations with acetic anhydride, performing the reaction at a moderate temperature (e.g., 60 °C) can lead to complete conversion and high selectivity. mdpi.com
Reaction Time and Yield:
Reaction times can vary significantly depending on the chosen methodology. For instance, reductive amination using NaBH4 and a cation exchange resin can be completed in as little as 20 minutes with high yields. scielo.org.mx Catalyst-free acetylation of amines with acetic anhydride can also proceed rapidly, with some reactions reaching completion in a matter of minutes. orientjchem.org
The following table summarizes various synthetic approaches and their reported yields for analogous reactions, providing a basis for optimizing the synthesis of Acetamide, N-(4-aminophenyl)-N-ethyl-.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| p-Anisidine | Benzyl alcohol, [Ru]-3 catalyst | N-benzyl p-anisidine | 85 | nih.gov |
| Aromatic primary amines | Nitriles, Pd/C, H2, NH4OAc | Secondary aromatic amines | Good to Excellent | rsc.org |
| Benzyl alcohol | Acetic anhydride, 60 °C, solvent-free | Benzyl acetate | 100 | mdpi.com |
| Benzaldehyde, Aniline | NaBH4, DOWEX(R)50WX8, THF, rt | N-Benzylaniline | 91 | scielo.org.mx |
| p-Phenylenediamine | Acetic acid, Ethyl acetate, 1,4-diaza-bicyclo[2.2.2]octane, 78-82°C | 4'-Aminoacetanilide | 98.6 | nih.gov |
This data highlights that high yields can be achieved for both N-alkylation and N-acetylation reactions through careful selection of reagents and optimization of reaction conditions.
Advanced Spectroscopic and Structural Characterization Techniques
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms in a molecule. For Acetamide (B32628), N-(4-aminophenyl)-N-ethyl-, which is an achiral molecule, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are primarily used for unambiguous assignment of ¹H and ¹³C signals rather than for stereochemical elucidation, which would be critical for molecules with chiral centers.
Standard one-dimensional ¹H and ¹³C NMR spectra are sufficient to confirm the compound's constitution. Based on the structure and data from analogous N-substituted acetanilides, the following spectral features are predicted.
Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-ethyl group, the free amino group, and the acetyl methyl group.
Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets in the approximate range of δ 6.7-7.2 ppm.
Amino Group (-NH₂): A broad singlet corresponding to the two protons of the primary amine is expected, typically in the δ 3.5-4.5 ppm range, though its position can vary with solvent and concentration.
N-Ethyl Group (-N-CH₂CH₃): This group will produce a quartet for the methylene (B1212753) protons (CH₂) coupled to the methyl protons, anticipated around δ 3.7 ppm. The terminal methyl protons (CH₃) will appear as a triplet, coupled to the methylene protons, at approximately δ 1.1 ppm.
Acetyl Group (-COCH₃): A sharp singlet for the three methyl protons will be present, typically in the δ 1.8-2.1 ppm region.
Predicted ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl (C=O) | 170-172 | Typical range for a tertiary amide carbonyl carbon. |
| Aromatic C-N (Acetamido) | 145-148 | Quaternary carbon attached to the tertiary amide nitrogen, deshielded. |
| Aromatic C-N (Amino) | 142-145 | Carbon attached to the primary amino group. |
| Aromatic C-H (ortho to -NH₂) | 128-130 | Aromatic CH carbons. |
| Aromatic C-H (ortho to -N(Et)Ac) | 114-116 | Aromatic CH carbons. |
| Methylene (-CH₂) | 42-45 | N-ethyl methylene carbon. |
| Acetyl Methyl (-CH₃) | 22-24 | Acetyl methyl carbon. |
| Ethyl Methyl (-CH₃) | 13-15 | N-ethyl terminal methyl carbon. |
While these predictions provide a solid foundation for structural confirmation, multi-dimensional techniques would be employed to definitively link proton and carbon signals, confirming the precise atomic connectivity.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis
Key Vibrational Modes in FTIR:
N-H Stretching: The primary amino group (-NH₂) will give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups will appear just below 3000 cm⁻¹.
C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide I vibration, is expected in the range of 1640-1670 cm⁻¹. The tertiary nature of the amide in the target compound may shift this to a slightly lower wavenumber compared to secondary amides.
N-H Bending: The scissoring motion of the primary amino group will produce a band around 1600-1630 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations will result in several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected around 1300-1350 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. It is particularly sensitive to non-polar, symmetric vibrations. Therefore, strong signals are expected for the aromatic ring breathing modes. The C=C bonds of the benzene ring would also be strongly Raman active. sns.it
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | FTIR |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | FTIR/Raman |
| Aliphatic C-H Stretch | Ethyl, Acetyl | 2850 - 2980 | FTIR/Raman |
| Amide I (C=O Stretch) | Tertiary Amide | 1640 - 1670 | FTIR |
| N-H Bend | Primary Amine (-NH₂) | 1600 - 1630 | FTIR |
| C=C Aromatic Stretch | Phenyl Ring | 1450 - 1600 | FTIR/Raman |
| C-N Stretch | Aryl-N, Amide-N | 1300 - 1380 | FTIR |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of Acetamide, N-(4-aminophenyl)-N-ethyl- is C₁₀H₁₄N₂O, which corresponds to a monoisotopic mass of 178.1106 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which are crucial for structural verification. While a published HRMS fragmentation study for this specific compound is not available, a pathway can be proposed based on established fragmentation rules for amides and aromatic amines. libretexts.org The analysis of the related N-(4-aminophenyl) acetamide shows a key fragment at m/z=109.1, corresponding to the loss of the acetyl group. researchgate.net
Proposed Fragmentation Pathways:
Alpha-Cleavage: A primary fragmentation event for amides is cleavage of the bonds alpha to the carbonyl group or the nitrogen atom.
Loss of the ethyl radical (•C₂H₅, 29 Da) from the molecular ion (m/z 178) would yield a fragment at m/z 149 .
Loss of the acetyl radical (•COCH₃, 43 Da) would produce a fragment at m/z 135 .
Cleavage of the Amide Bond: Scission of the C-N amide bond can lead to the formation of a stable acylium ion.
Formation of the acetylium ion (m/z 43 , [CH₃CO]⁺), which is a very common fragment for acetamides.
Rearrangement and Cleavage:
Loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion would result in a fragment ion at m/z 136 . This fragment corresponds to N-ethyl-p-phenylenediamine.
| Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 178.1106 | [M]⁺• or [M+H]⁺ (179.1182) |
| 149 | [M - C₂H₅]⁺ |
| 136 | [M - C₂H₂O]⁺• (Loss of ketene) |
| 135 | [M - COCH₃]⁺ |
| 108 | [H₂N-C₆H₄-N-H]⁺• (Fragment from m/z 136) |
| 43 | [CH₃CO]⁺ (Acetylium ion) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing information on bond lengths, bond angles, and intermolecular interactions. chemicalbook.com A search of crystallographic databases indicates that the single-crystal structure of Acetamide, N-(4-aminophenyl)-N-ethyl- has not been reported in the scientific literature.
However, based on the molecule's functional groups, its supramolecular structure in the solid state can be predicted to be governed by specific intermolecular interactions:
Hydrogen Bonding: The primary amine group (-NH₂) contains two acidic protons (N-H) that can act as strong hydrogen bond donors. The amide carbonyl group (C=O) possesses a lone pair on the oxygen atom, making it an effective hydrogen bond acceptor. It is highly probable that the crystal packing would feature intermolecular N-H···O hydrogen bonds, potentially linking molecules into chains, ribbons, or sheets.
The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π–π stacking interactions would ultimately define the three-dimensional supramolecular architecture of the crystal.
Advanced Spectroscopic Methods for Mechanistic Interrogation
When experimental data is limited, or to gain deeper insight into molecular properties and reactivity, advanced computational methods serve as powerful investigative tools. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, making it invaluable for mechanistic interrogation. nih.govresearchgate.net
For Acetamide, N-(4-aminophenyl)-N-ethyl-, DFT calculations could be employed to:
Predict Spectroscopic Data: DFT can accurately predict vibrational frequencies (FTIR/Raman) and NMR chemical shifts. These calculated spectra can aid in the assignment of experimental data or serve as a reliable reference in its absence.
Determine Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy and distribution of these frontier orbitals provide insight into the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.
Model Reaction Mechanisms: DFT can be used to map potential energy surfaces for chemical reactions involving the title compound. By calculating the energies of reactants, transition states, and products, it is possible to elucidate reaction pathways and determine activation energies, providing a detailed mechanistic understanding that is often difficult to probe experimentally.
Furthermore, experimental techniques like UV Resonance Raman (UVRR) spectroscopy could be applied to selectively enhance vibrations associated with the electronic transitions of the aromatic chromophore, providing detailed information about its structure and environment. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For a compound like "Acetamide, N-(4-aminophenyl)-N-ethyl-", a typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d). xisdxjxsu.asia These calculations yield critical information about the molecule's electronic landscape.
The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) surface is another valuable output. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "Acetamide, N-(4-aminophenyl)-N-ethyl-", the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the primary amine, indicating sites prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amine group.
Table 1: Predicted Electronic Properties of Acetamide (B32628), N-(4-aminophenyl)-N-ethyl- (Illustrative) This table presents hypothetical data based on typical values for similar N-phenylacetamide derivatives.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |
Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations
The flexibility of the N-ethyl group and the rotation around the phenyl-nitrogen and nitrogen-carbonyl bonds mean that "Acetamide, N-(4-aminophenyl)-N-ethyl-" can exist in multiple conformations. Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and understanding the molecule's dynamic behavior over time. nih.gov
By simulating the molecule's movements in a solvent environment, MD can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its binding affinity. The resulting energy landscape can reveal the preferred spatial arrangement of the functional groups, which has significant implications for its biological activity and physical properties. For instance, simulations can help determine the likelihood of intramolecular hydrogen bonding and the orientation of the ethyl and acetyl groups relative to the aminophenyl ring. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts, when compared with experimental data, provide a powerful means of structure verification. For "Acetamide, N-(4-aminophenyl)-N-ethyl-", calculations would differentiate the signals for the aromatic protons, the ethyl group protons, and the acetyl methyl protons. mdpi.com
Vibrational Frequencies (IR Spectroscopy): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. xisdxjxsu.asia Each vibrational mode is associated with a specific molecular motion, such as the stretching of the C=O bond, N-H bonds, and C-N bonds, as well as the bending of various groups. Comparing the computed IR spectrum with an experimental one can confirm the presence of key functional groups and provide further structural validation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table presents hypothetical data based on typical values for similar acetamide derivatives.
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| C=O | Stretch | 1670-1690 |
| N-H (amine) | Stretch | 3300-3500 |
| C-N | Stretch | 1250-1350 |
| Aromatic C-H | Stretch | 3000-3100 |
Reaction Mechanism Elucidation and Transition State Analysis using DFT Methods
DFT can be used to model chemical reactions and elucidate their mechanisms. For instance, the synthesis of "Acetamide, N-(4-aminophenyl)-N-ethyl-" likely involves the N-acetylation of N-ethyl-p-phenylenediamine. Computational chemists can model this reaction pathway to understand its energetics.
In Silico Screening and Ligand-Protein Docking for Potential Biological Interactions
Given that many N-substituted acetamide derivatives have shown biological activity, it is relevant to explore the potential of "Acetamide, N-(4-aminophenyl)-N-ethyl-" through in silico screening and molecular docking. nih.govcapes.gov.br Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.
This process involves placing the 3D structure of the ligand ("Acetamide, N-(4-aminophenyl)-N-ethyl-") into the binding site of a protein of interest. A scoring function is then used to estimate the binding affinity. This can be used to screen the compound against a library of known biological targets to identify potential interactions. For example, related phenylacetamide derivatives have been investigated as potential inhibitors of enzymes like carbonic anhydrase or as antagonists for receptors like P2Y14R. nih.govnih.gov Docking studies could reveal key interactions, such as hydrogen bonds between the amide group and amino acid residues in a protein's active site, that would suggest a potential for biological activity.
Mechanistic Studies of Biological Interactions and Molecular Recognition
Investigation of Molecular Targets and Binding Affinities in In Vitro Systems
No publicly available studies have investigated the molecular targets or determined the binding affinities of Acetamide (B32628), N-(4-aminophenyl)-N-ethyl- in in vitro systems.
Elucidation of Specific Interaction Modes with Biological Macromolecules (e.g., enzymes, receptors)
There is no available research that elucidates the specific interaction modes of Acetamide, N-(4-aminophenyl)-N-ethyl- with biological macromolecules such as enzymes or receptors.
Assessment of Modulatory Effects on Defined Biochemical Pathways
Information regarding the modulatory effects of Acetamide, N-(4-aminophenyl)-N-ethyl- on any defined biochemical pathways is not present in the scientific literature.
Structure-Activity Relationship (SAR) Derivation for Designed Analogues (Non-Clinical Focus)
While structure-activity relationship (SAR) studies have been conducted on various classes of N-phenylacetamide derivatives, a specific SAR derivation focusing on analogues of Acetamide, N-(4-aminophenyl)-N-ethyl- has not been reported. stenutz.eunih.govnih.gov Research on other N-phenylacetamide derivatives has explored how modifications to the phenyl ring and acetamide group influence activities such as antibacterial or anticancer effects. nih.govnih.gov For instance, studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have been performed to establish SAR for antibacterial activity. nih.govnih.gov Similarly, research into 4-amino-N-(4-aminophenyl)benzamide analogues has provided insights into the SAR of DNA methyltransferase inhibitors. stenutz.eu However, these findings are specific to the studied scaffolds and cannot be directly applied to Acetamide, N-(4-aminophenyl)-N-ethyl-.
Identification of Biotransformation Pathways and Metabolite Structures in Non-Human Systems
No studies have been published that identify the biotransformation pathways or resulting metabolite structures of Acetamide, N-(4-aminophenyl)-N-ethyl- in any non-human systems. General metabolic pathways for structurally related compounds, such as fentanyl and its analogues (which are N-phenylpropanamides), involve processes like N-dealkylation and hydroxylation. frontiersin.org However, the specific metabolic fate of Acetamide, N-(4-aminophenyl)-N-ethyl- remains uninvestigated.
Advanced Analytical Methodologies for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quality control of non-volatile and thermally labile compounds like "Acetamide, N-(4-aminophenyl)-N-ethyl-". Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.
A typical RP-HPLC method for the analysis of "Acetamide, N-(4-aminophenyl)-N-ethyl-" would involve a C18 or C8 stationary phase, which provides the necessary hydrophobic interactions for retention and separation. The mobile phase composition is critical for achieving optimal resolution between the main component and its impurities. A gradient elution is often preferred for impurity profiling, as it allows for the effective separation of compounds with a wide range of polarities.
Detailed Research Findings: Method development for related aromatic amines and acetamides often employs a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino group, thereby influencing retention and peak shape. For "Acetamide, N-(4-aminophenyl)-N-ethyl-", maintaining a slightly acidic to neutral pH is generally optimal.
Quantitative analysis is typically performed using a UV detector, with the detection wavelength set at the compound's maximum absorbance for enhanced sensitivity. A photodiode array (PDA) detector is highly advantageous for impurity profiling as it can provide spectral information for peak identification and purity assessment.
A stability-indicating HPLC method can be developed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The method is then optimized to separate these degradation products from the intact drug substance, ensuring that the assay is specific for the quantification of the active compound in the presence of its degradants.
Interactive Data Table: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15 minutes (dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of "Acetamide, N-(4-aminophenyl)-N-ethyl-", direct analysis by GC-MS can be challenging. Therefore, a derivatization step is often necessary to increase the compound's volatility and improve its chromatographic properties.
Detailed Research Findings: Derivatization of the secondary amine and amide functionalities can be achieved through silylation or acylation. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.
The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. The temperature program is optimized to ensure good separation of the derivatized analyte from any volatile impurities or derivatizing agent by-products.
The mass spectrometer provides both qualitative and quantitative information. In electron ionization (EI) mode, the derivatized compound will produce a characteristic fragmentation pattern that can be used for structural confirmation and identification of unknown impurities. The mass spectrum of the TMS derivative of "Acetamide, N-(4-aminophenyl)-N-ethyl-" would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the ethyl and acetyl groups, as well as the silylated amine.
Interactive Data Table: Representative GC-MS Parameters for Derivatized Analysis
| Parameter | Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min hold), then 15 °C/min to 300 °C (10 min hold) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Expected Fragments | Molecular ion (M+), [M-15]+, fragments corresponding to loss of ethyl and TMS groups. |
Capillary Electrophoresis (CE) for High-Resolution Separation of Isomers
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species and for the resolution of closely related isomers. "Acetamide, N-(4-aminophenyl)-N-ethyl-" possesses a basic amino group that can be protonated in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE).
Detailed Research Findings: In CZE, the separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. For the analysis of "Acetamide, N-(4-aminophenyl)-N-ethyl-" and its potential positional isomers, a low pH buffer (e.g., phosphate or citrate (B86180) buffer at pH 2.5-4.5) would be employed to ensure full protonation of the amino group. This results in a positive charge on the analyte, allowing it to migrate towards the cathode.
For neutral impurities or for enhancing the separation of structurally similar compounds, Micellar Electrokinetic Chromatography (MEKC) can be utilized. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, leading to differential migration and separation.
The high resolving power of CE makes it particularly useful for separating positional isomers that may be difficult to resolve by HPLC.
Interactive Data Table: Exemplary Capillary Electrophoresis Conditions
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | 20 mM Borate buffer, pH 9.2, containing 50 mM SDS |
| Applied Voltage | 20 kV | -20 kV (reverse polarity) |
| Temperature | 25 °C | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm | UV at 214 nm |
Chiral Separations for Enantiomeric Purity Assessment (if applicable)
The applicability of chiral separations depends on whether "Acetamide, N-(4-aminophenyl)-N-ethyl-" possesses a chiral center. Based on its chemical structure, the compound itself is achiral. However, if any of its synthetic precursors or potential impurities are chiral, or if the molecule could exist as atropisomers due to restricted rotation (which is unlikely for this structure), then chiral separation methods would be relevant for assessing enantiomeric purity.
For the purpose of this article, we will assume a hypothetical scenario where a chiral impurity is present.
Detailed Research Findings: Chiral HPLC is the most common technique for enantiomeric purity assessment. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of compound classes, including aromatic amines and amides.
The mobile phase for chiral separations is often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The choice of the modifier and its concentration can significantly impact the enantiomeric resolution. For more polar compounds, polar organic or reversed-phase modes can also be explored with these versatile CSPs.
The assessment of enantiomeric purity is crucial in pharmaceutical analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Interactive Data Table: Illustrative Chiral HPLC Method for a Hypothetical Chiral Impurity
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Enantiomeric Resolution (Rs) | > 1.5 for baseline separation |
Chemical Reactivity and Degradation Pathways
Hydrolytic Stability of the Amide Bond under Various Conditions
The amide bond is generally stable, but its hydrolysis can be catalyzed under acidic or alkaline conditions. For Acetamide (B32628), N-(4-aminophenyl)-N-ethyl-, the stability of the acetamide linkage is a critical factor in its persistence.
Detailed studies on N-substituted amides show that hydrolysis typically proceeds via nucleophilic acyl substitution. Under acidic conditions, the reaction follows an A_AC_2 mechanism, which involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for a subsequent nucleophilic attack by a water molecule. rsc.org In contrast, alkaline hydrolysis involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and the corresponding amine.
| Condition | Expected Predominant Mechanism | Relative Rate of Hydrolysis | Primary Products |
|---|---|---|---|
| Acidic (e.g., pH < 3) | AAc2 (Acid-catalyzed, bimolecular) | Moderate to Fast | Acetic acid and N-ethyl-p-phenylenediamine |
| Neutral (e.g., pH 7) | Uncatalyzed | Very Slow | (Negligible degradation) |
| Alkaline (e.g., pH > 11) | BAc2 (Base-catalyzed, bimolecular) | Moderate to Fast | Acetate (B1210297) and N-ethyl-p-phenylenediamine |
Oxidation and Reduction Reactions of the Aminophenyl and Acetamide Moieties
The aminophenyl group is the primary site for oxidation-reduction reactions in the molecule. The acetamide moiety is generally resistant to mild redox conditions.
Oxidation: The p-phenylenediamine (B122844) structure within the molecule makes it susceptible to oxidation. Electrochemical studies on p-phenylenediamine (PPD) derivatives show that oxidation is a complex, pH-dependent process that proceeds via the transfer of two electrons. researchgate.net The initial step is the formation of a semiquinonediimine radical cation. researchgate.netdntb.gov.ua This radical can then be further oxidized to a quinonediimine. The substituents on the nitrogen atoms (ethyl and acetyl groups) influence the oxidation potential, generally by donating electron density to the aromatic system, which can facilitate oxidation at lower potentials compared to unsubstituted PPD. researchgate.net The presence of these N-substituents can also affect the stability and subsequent reactions of the resulting quinonediimine species.
| Step | Reactant | Process | Product |
|---|---|---|---|
| 1 | Acetamide, N-(4-aminophenyl)-N-ethyl- | One-electron oxidation | Semiquinonediimine radical cation |
| 2 | Semiquinonediimine radical cation | One-electron oxidation & deprotonation | Quinonediimine derivative |
| 3 | Quinonediimine derivative | Hydrolysis / Polymerization | Benzoquinone imines / Polymeric color bodies |
This table illustrates the generalized oxidation pathway for p-phenylenediamine analogs.
Reduction: The primary amino group in Acetamide, N-(4-aminophenyl)-N-ethyl- is already in a reduced state. Therefore, reduction reactions typically focus on the synthesis of this compound from its nitroaromatic precursor, N-(4-nitrophenyl)-N-ethylacetamide. This reduction is a fundamental reaction in aromatic chemistry and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe, Zn in HCl). researchgate.net This demonstrates the stability of the aminophenyl group under common reducing conditions where it is the final product.
Photochemical Degradation Mechanisms and Pathways
Aromatic amines are known to undergo photochemical degradation upon exposure to UV radiation. researchgate.net For Acetamide, N-(4-aminophenyl)-N-ethyl-, absorption of UV light can lead to the excitation of the molecule to a higher energy state, initiating several degradation pathways.
The primary photochemical processes for aniline (B41778) derivatives include photoionization to form a radical cation and a hydrated electron, or homolytic cleavage of N-H or C-N bonds. researchgate.net In this specific molecule, the C-N bond between the ethyl group and the nitrogen atom or the C-N bond of the amide could be susceptible to cleavage. The presence of an aqueous environment and photosensitizers like TiO₂ can accelerate degradation through the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals. sid.irresearchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening. Studies on related aromatic amines show that degradation is often more efficient under alkaline conditions. researchgate.net
| Initiation | Proposed Pathway | Potential Intermediate/Product |
|---|---|---|
| Direct UV Photolysis | C-N Bond Cleavage (De-ethylation) | N-(4-aminophenyl)acetamide |
| Direct UV Photolysis | Amide Bond Cleavage | N-ethyl-p-phenylenediamine |
| Photosensitized (e.g., TiO₂) | Hydroxyl Radical Attack | Hydroxylated aromatic derivatives |
| Photosensitized (e.g., TiO₂) | Oxidative Degradation | Ring-opened aliphatic fragments, CO₂, H₂O |
Thermal Decomposition Studies and Products Characterization
When subjected to high temperatures, organic molecules like Acetamide, N-(4-aminophenyl)-N-ethyl- undergo thermal decomposition or pyrolysis. The fragmentation pattern is determined by the relative strengths of the chemical bonds within the molecule.
While specific thermal analysis data for this compound is limited, studies on analogous structures like acetanilides and polyurethanes provide insight. researchgate.netunibo.it The likely initial cleavage points are the C-N bonds of the amide group due to their lower bond energy compared to the C-C bonds of the aromatic ring. Pyrolysis-GC-MS studies on related polymers show that amines are often converted to their corresponding N-substituted amides (acetamides) during the process. unibo.it
Mass spectrometry characterization of the related compound N-(4-aminophenyl) acetamide shows a molecular ion peak and a significant fragment corresponding to the loss of the acetyl group, indicating the lability of the amide bond. researchgate.net For Acetamide, N-(4-aminophenyl)-N-ethyl-, thermal decomposition would likely produce a complex mixture of smaller volatile compounds.
| Bond Cleavage Type | Primary Fragmentation Pathway | Postulated Products/Fragments |
|---|---|---|
| Amide C-N Bond | Cleavage of the acetyl group | N-ethyl-p-phenylenediamine radical, Acetyl radical |
| Alkyl C-N Bond | Loss of the ethyl group | Ethyl radical, N-(4-aminophenyl)acetamide radical |
| Ring Fragmentation | Breakdown of the benzene (B151609) ring at higher temperatures | Smaller nitrogenous compounds (e.g., aniline, pyridine (B92270) derivatives), Hydrocarbons |
Environmental Fate and Abiotic/biotic Transformation
Microbial Degradation Pathways and Metabolite Identification in Environmental Samples
Microbial degradation is often the most significant factor determining the ultimate fate of organic compounds in the environment. nih.govscilit.com
For acetanilide (B955) herbicides like alachlor (B1666766) and metolachlor, microbial decomposition is the major avenue of dissipation from soil. scilit.com The degradation of these herbicides is often partial and occurs via cometabolism. nih.gov A common initial step in the detoxification of chloroacetanilide herbicides in biological systems is the conjugation with glutathione. nih.gov
Studies on simpler acetanilide have identified specific microorganisms capable of its degradation. For example, a consortium of Rhodococcus erythropolis and Aspergillus ustus was shown to completely degrade acetanilide, with the bacterium converting acetanilide to aniline (B41778), which was then decomposed by the fungus. researchgate.netu-szeged.hu Other bacteria, such as Pseudomonas mendocina, Bacillus cereus, and B. thuringiensis, have also shown the ability to degrade acetanilides. u-szeged.hu The bacterium Delftia sp. AN3 can use aniline or acetanilide as its sole source of carbon, nitrogen, and energy. nih.gov
The primary metabolites of widely used chloroacetanilide herbicides in groundwater are their ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edu These metabolites are often detected more frequently and at higher concentrations than the parent compounds, likely due to their higher water solubility. wisc.edu Given the structure of Acetamide (B32628), N-(4-aminophenyl)-N-ethyl-, it is plausible that its microbial degradation would proceed via initial hydrolysis of the amide bond to yield N-ethyl-p-phenylenediamine and acetic acid, followed by further degradation of the aromatic amine.
Table 2: Potential Microbial Degradation of Acetamide, N-(4-aminophenyl)-N-ethyl-
| Microorganism Type | Potential Degradation Pathway | Potential Metabolites | Evidence from Analogous Compounds |
|---|---|---|---|
| Bacteria (e.g., Rhodococcus, Pseudomonas, Delftia) | Amide hydrolysis, Aromatic ring cleavage | Aniline, Acetic Acid, N-ethyl-p-phenylenediamine | Rhodococcus erythropolis converts acetanilide to aniline. researchgate.netu-szeged.huDelftia sp. AN3 utilizes acetanilide as a carbon and nitrogen source. nih.gov |
| Fungi (e.g., Aspergillus) | Degradation of aniline intermediates | Further breakdown products | Aspergillus ustus decomposes aniline produced from acetanilide degradation. researchgate.netu-szeged.hu |
Adsorption and Leaching Behavior in Soil Matrices
The movement of a chemical through soil is governed by its adsorption to soil particles and its solubility in water.
Adsorption: The adsorption of acetanilide herbicides and aniline compounds to soil is significantly influenced by the soil's organic matter and clay content. eiu.edu Generally, movement is reduced in soils with higher organic matter and/or clay content. eiu.edu For aniline, adsorption to soil can occur through ion exchange with the protonated amine and covalent bonding with soil organic matter, particularly quinone moieties. nih.gov The binding of substituted anilines to soil can be strong, with a significant fraction becoming non-extractable over time. researchgate.net Given the presence of the aniline group, Acetamide, N-(4-aminophenyl)-N-ethyl- is expected to adsorb to soil particles, with the extent of adsorption being positively correlated with the organic carbon content of the soil. consensus.app
Leaching: Leaching is the process by which a substance moves through the soil with water. Chemicals with high water solubility and low adsorption to soil have a higher potential to leach into groundwater. Acetanilide herbicides are known to have the potential to contaminate water sources due to their mobility. cabidigitallibrary.org The leaching of these herbicides is greater in soils with low organic matter and clay content. eiu.edueiu.edu Metabolites of acetanilide herbicides can be more water-soluble than the parent compounds, increasing their leaching potential. wisc.edu Therefore, Acetamide, N-(4-aminophenyl)-N-ethyl- and its potential degradation products may be mobile in certain soil types, particularly sandy soils with low organic matter, posing a risk for groundwater contamination.
Table 3: Inferred Soil Behavior of Acetamide, N-(4-aminophenyl)-N-ethyl-
| Process | Key Soil Properties | Inferred Behavior | Supporting Evidence from Analogous Compounds |
|---|---|---|---|
| Adsorption | Organic Matter Content, Clay Content, pH | Moderate Adsorption | Anilines and acetanilides adsorb to soil, with strength dependent on organic matter and clay. eiu.edunih.gov |
| Leaching | Soil Type (texture), Organic Matter, Water Solubility | Potential to Leach | Acetanilide herbicides can leach, especially in permeable soils. researchgate.netmdpi.com Metabolites can be more mobile than parent compounds. wisc.edu |
Bioaccumulation Potential in Model Organisms
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water.
Direct data on the bioaccumulation of Acetamide, N-(4-aminophenyl)-N-ethyl- is unavailable. However, we can look at its constituent parts. For the simple parent compound, acetamide, an estimated BCF of 3 has been calculated in fish, using a log Kow of -1.26. nih.gov According to standard classification schemes, this low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov For aniline, the bioconcentration factor in fish has also been estimated to be low, and it is not expected to accumulate significantly in aquatic organisms.
The bioaccumulation potential of organic compounds is generally related to their hydrophobicity (often measured by the octanol-water partition coefficient, KOW) and their susceptibility to metabolic transformation. nih.gov While the N-ethyl and aminophenyl groups increase the complexity and likely the KOW compared to simple acetamide, without experimental data, the bioaccumulation potential remains speculative. However, based on the low BCF of its core structures, significant bioaccumulation of Acetamide, N-(4-aminophenyl)-N-ethyl- is not anticipated.
Table 4: Inferred Bioaccumulation Potential
| Parameter | Inferred Value/Potential | Basis of Inference |
|---|---|---|
| Bioconcentration Factor (BCF) | Low | The calculated BCF for acetamide in fish is 3, indicating low potential. nih.gov Aniline is also not expected to significantly accumulate. |
| Bioaccumulation Potential | Low | Based on the low BCF of the parent structures and the expectation of metabolic transformation. |
Applications As a Research Tool and Chemical Intermediate
Utility in the Synthesis of Complex Organic Molecules and Scaffolds
There is no available data or published research describing the use of Acetamide (B32628), N-(4-aminophenyl)-N-ethyl- as a building block or intermediate in the synthesis of more complex organic molecules or novel chemical scaffolds. Its reactivity and suitability for such synthetic transformations have not been documented.
Role as a Probe for Investigating Biological Mechanisms
No studies have been identified that utilize Acetamide, N-(4-aminophenyl)-N-ethyl- as a molecular probe to investigate biological pathways or mechanisms. Its potential interactions with biological targets, such as enzymes or receptors, have not been explored in the reviewed literature.
Potential as a Ligand in Organometallic Catalysis Research
The potential for Acetamide, N-(4-aminophenyl)-N-ethyl- to act as a ligand in organometallic chemistry and catalysis is not documented. Research into its coordination properties with various metal centers and the catalytic activity of any resulting complexes has not been published.
Incorporation into Polymeric Structures for Functional Material Development
There is no information available regarding the incorporation of Acetamide, N-(4-aminophenyl)-N-ethyl- as a monomer or functional unit into polymeric structures. Consequently, the properties and potential applications of any such functional materials are unknown.
Future Research Directions and Interdisciplinary Prospects
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-alkylated amides is a cornerstone of the pharmaceutical, biological, and chemical industries. rsc.org Traditional methods for synthesizing compounds like Acetamide (B32628), N-(4-aminophenyl)-N-ethyl- often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is poised to pivot towards greener and more efficient synthetic strategies.
Key areas for development include:
Catalytic N-Alkylation: A promising avenue is the direct N-alkylation of N-(4-aminophenyl)acetamide with ethanol (B145695) or other ethylating agents. rsc.org This approach, often termed a "hydrogen autotransfer" or "hydrogen-borrowing" process, uses a catalyst to temporarily oxidize the alcohol to an aldehyde, which then reacts with the amide before the catalyst returns the hydrogen. researchgate.net This method is highly atom-economical, producing water as the sole byproduct. rsc.org Research could focus on developing novel, non-precious metal catalysts (e.g., based on iron, copper, or manganese) to replace traditional platinum-group metals, enhancing sustainability.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Future work could explore transaminases or other enzymes capable of N-alkylation to synthesize the target compound, significantly reducing the environmental footprint of the process.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for Acetamide, N-(4-aminophenyl)-N-ethyl- could streamline its production.
Solvent-Free and Alternative Solvents: Investigations into solvent-free reaction conditions or the use of green solvents (e.g., ionic liquids, supercritical fluids) can drastically reduce volatile organic compound (VOC) emissions. archivepp.com
| Synthetic Strategy | Principle | Potential Advantages | Research Focus |
| Catalytic N-Alkylation | Direct coupling of an amide with an alcohol using a catalyst, generating water as the only byproduct. rsc.org | High atom economy, reduced waste, potential for lower energy consumption. | Development of earth-abundant metal catalysts; Optimization of reaction conditions. |
| Biocatalysis | Use of enzymes (e.g., transaminases) to perform selective chemical transformations. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering; Process optimization for industrial scale. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a fixed vessel. | Enhanced safety, improved yield and purity, easier scalability, precise process control. | Reactor design; Integration with real-time analytics; Catalyst immobilization. |
| Green Solvents | Replacing traditional volatile organic solvents with environmentally benign alternatives. | Reduced pollution and health hazards; Potential for improved reaction rates and easier product separation. | Screening of ionic liquids, deep eutectic solvents, or supercritical fluids. |
High-Throughput Screening Applications for Structure-Function Correlations
High-throughput screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test thousands to millions of chemical compounds for a specific biological or chemical activity. nih.gov For Acetamide, N-(4-aminophenyl)-N-ethyl-, HTS can be instrumental in elucidating structure-function relationships by systematically evaluating a library of its derivatives.
Future applications of HTS for this compound could include:
Pharmaceutical Discovery: Derivatives of acetamide have been explored for various therapeutic properties, including anticancer and anti-inflammatory activities. archivepp.comnih.govnih.gov A combinatorial library of analogues of Acetamide, N-(4-aminophenyl)-N-ethyl- could be synthesized and screened against a wide range of biological targets (e.g., kinases, cyclooxygenases, receptors) to identify novel therapeutic leads. archivepp.comnih.gov
Agrochemical Screening: The p-phenylenediamine (B122844) scaffold is present in some classes of fungicides and herbicides. HTS could be employed to screen derivatives for activity against various plant pathogens or weeds, potentially leading to the discovery of new crop protection agents.
Antioxidant and Antidegradant Properties: N,N'-substituted p-phenylenediamines are widely used as antioxidants and antiozonants in rubber and plastics. mdpi.comresearchgate.net HTS methods could be developed to rapidly assess the antioxidant capacity and stability of new derivatives, optimizing them for industrial applications as polymer additives.
A typical HTS workflow would involve creating a diverse chemical library by modifying the core structure of Acetamide, N-(4-aminophenyl)-N-ethyl-, followed by automated testing in assays relevant to the desired function.
| Screening Application | Potential Target/Assay | Desired Outcome | Example Derivative Modification |
| Pharmaceutical | Kinase inhibition assays; Cell viability assays on cancer cell lines. nih.gov | Identification of potent and selective anticancer agents. | Substitution on the phenyl ring; replacement of the ethyl group. |
| Agrochemical | Fungal growth inhibition assays; Herbicide target enzyme assays. | Discovery of new fungicides or herbicides with novel modes of action. | Introduction of halogens or trifluoromethyl groups to the phenyl ring. |
| Industrial Antioxidant | Assays measuring inhibition of oxidation (e.g., DPPH, ORAC); Polymer degradation studies. | Development of more effective and longer-lasting stabilizers for materials. researchgate.net | Variation of N-alkyl substituents; addition of bulky groups to the phenyl ring. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are indispensable tools for accelerating chemical research by predicting molecular properties and interactions, thereby guiding experimental work. For Acetamide, N-(4-aminophenyl)-N-ethyl-, these methods can provide profound insights and reduce the time and cost associated with laboratory-based research and development.
Future computational research directions include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices (like Fukui functions), and spectroscopic properties of the molecule. researchgate.net This information is fundamental to understanding its chemical behavior and predicting its interaction with other molecules or materials. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical property. nih.gov By generating a virtual library of derivatives of Acetamide, N-(4-aminophenyl)-N-ethyl- and calculating various molecular descriptors, QSAR models can be built to predict their efficacy as drugs, antioxidants, or other functional molecules, prioritizing the synthesis of the most promising candidates.
Molecular Docking: If a specific biological target is identified (e.g., an enzyme active site), molecular docking simulations can predict the preferred binding orientation and affinity of the compound. This is crucial in rational drug design for optimizing the interaction between the ligand and its receptor. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological membranes, which are critical for predicting properties like bioavailability.
| Computational Method | Application to Acetamide, N-(4-aminophenyl)-N-ethyl- | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. researchgate.net | Reactivity, spectral signatures (IR, NMR), bond energies, dipole moment. |
| QSAR Analysis | Correlating structural features of derivatives with their measured activity (e.g., antioxidant capacity). nih.gov | Predictive models for the activity of unsynthesized analogues. |
| Molecular Docking | Simulating the binding of the molecule to a specific protein target. nih.gov | Binding affinity, interaction modes, identification of key binding residues. |
| Molecular Dynamics (MD) | Simulating the molecule's movement and interactions in a biological environment (e.g., water, lipid bilayer). | Conformational stability, solvation energy, membrane permeability. |
Synergistic Research with Material Science and Nanotechnology
The unique chemical structure of Acetamide, N-(4-aminophenyl)-N-ethyl-, featuring an aromatic diamine core, opens up intriguing possibilities for interdisciplinary research in materials science and nanotechnology. The aromatic rings and amine functionalities are versatile handles for creating advanced materials with novel properties.
Prospective synergistic research areas include:
Polymer Science: Aromatic diamines are key monomers in the synthesis of high-performance polymers like aramids and polyimides. Future research could explore the use of Acetamide, N-(4-aminophenyl)-N-ethyl- as a monomer or co-monomer to create novel polymers. The N-ethyl and N-acetyl groups could modify polymer properties such as solubility, processability, and thermal stability compared to polymers made from the parent p-phenylenediamine. doaj.orgresearchgate.net
Conducting Polymers and Organic Electronics: The p-phenylenediamine unit can be electrochemically oxidized to form conductive polymers. Research could investigate the electropolymerization of this compound to create materials for use in sensors, electrochromic devices, or as hole-transporting layers in organic light-emitting diodes (OLEDs).
Nanoparticle Functionalization: The amine groups can act as anchoring points to functionalize the surfaces of nanoparticles (e.g., gold, iron oxide). rsc.org This surface modification can improve the stability and dispersibility of nanoparticles in various media and impart new functionalities. nih.govmdpi.com For instance, coating magnetic nanoparticles with derivatives of this compound could create novel platforms for biomedical applications. nih.gov
Molecular Self-Assembly: The combination of hydrogen bond donors (amine) and acceptors (amide carbonyl) along with the aromatic ring suggests the potential for the molecule to participate in self-assembly processes, forming ordered supramolecular structures like liquid crystals or organogels.
| Interdisciplinary Field | Potential Application | Key Molecular Features | Research Objective |
| Polymer Science | Monomer for high-performance polymers. | Aromatic diamine backbone. doaj.org | Synthesize novel polymers with tailored solubility, thermal, and mechanical properties. |
| Organic Electronics | Precursor for conductive polymers or charge-transport materials. | Electron-rich aromatic system, oxidizable amine groups. | Develop new materials for sensors, displays, and organic solar cells. |
| Nanotechnology | Surface ligand for functionalizing nanoparticles. rsc.org | Amine groups for binding to nanoparticle surfaces. | Create stable, functionalized nanoparticles for catalysis, sensing, or biomedical use. |
| Supramolecular Chemistry | Building block for self-assembled materials. | Hydrogen bonding sites (N-H, C=O), π-π stacking capability. | Investigate the formation of ordered structures like organogels or liquid crystals. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-aminophenyl)-N-ethylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Route 1 : Acetylation of N-ethyl-4-nitroaniline followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce the nitro group to an amine. Reaction solvents (e.g., ethanol, acetic acid) and temperature (60–80°C) significantly impact yield .
- Route 2 : Direct alkylation of 4-aminoacetanilide with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Monitor reaction progress via TLC or HPLC to optimize time and avoid over-alkylation .
- Optimization : Use kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-(4-aminophenyl)-N-ethylacetamide?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm structure via characteristic signals: aromatic protons (δ 6.5–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂), and acetamide carbonyl (δ ~168–170 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. ESI-MS in positive mode shows [M+H]⁺ peaks for molecular weight validation .
- XRD : Single-crystal X-ray diffraction (if crystallizable) provides absolute configuration and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .
Q. What are the stability and storage requirements for N-(4-aminophenyl)-N-ethylacetamide in research settings?
- Methodological Answer :
- Stability : The compound is stable for ≥5 years when stored in airtight containers at -20°C. Avoid prolonged exposure to light, moisture, or oxidizing agents .
- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic batches. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of N-(4-aminophenyl)-N-ethylacetamide?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites for derivatization .
- Molecular Docking : Dock the compound into target proteins (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen-bond interactions with the acetamide and aryl amino groups .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate pharmacokinetics and toxicity, guiding in vitro experimental design .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare published protocols for variables (e.g., solvent polarity, catalyst loading). For example, yields vary from 2–5% in multi-step routes vs. 40–60% in direct acetylation .
- Reproducibility Testing : Replicate key studies with controlled conditions (e.g., anhydrous solvents, standardized reagents). Use DOE (Design of Experiments) to identify critical factors .
- Biological Assay Validation : Cross-validate activity data using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
Q. How can researchers design derivatives of N-(4-aminophenyl)-N-ethylacetamide to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the phenyl ring (e.g., halogens, methoxy) or replace the ethyl group with bulkier alkyl chains. Monitor effects on solubility and bioactivity .
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append triazole moieties, enhancing binding affinity in target proteins .
- Fragment-Based Screening : Combine the core structure with fragments from known bioactive molecules (e.g., sulfonamides) to hybridize activity .
Q. What advanced analytical methods can detect trace impurities or degradation products in synthesized batches?
- Methodological Answer :
- LC-HRMS : High-resolution mass spectrometry identifies impurities at ppm levels. Use isotopic pattern matching to distinguish byproducts .
- 2D NMR : ¹H-¹³C HSQC and HMBC spectra resolve overlapping signals in complex mixtures .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then profile degradation products using UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
